molecular formula C16H22N6O2 B2587105 N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide CAS No. 2034209-85-1

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide

Cat. No.: B2587105
CAS No.: 2034209-85-1
M. Wt: 330.392
InChI Key: PTPGXWACVAFTDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic organic molecule featuring a pyrazole ring substituted with a cyclopropyl group, a piperidine moiety, and a tetrahydropyridazine-carboxamide scaffold.

Properties

IUPAC Name

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O2/c23-15-4-3-12(18-21-15)16(24)17-11-5-7-22(8-6-11)14-9-13(19-20-14)10-1-2-10/h9-11H,1-8H2,(H,17,24)(H,19,20)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTPGXWACVAFTDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)C4=NNC(=O)CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Scaffold Analogues

Compound 1 : N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide
  • Structural Differences : Replaces the pyrazole ring with a 1,3,4-thiadiazole group and introduces a sulfone-containing tetrahydrothiophene moiety.
  • The sulfone group may increase polarity, affecting solubility and blood-brain barrier penetration .
Compound 2 : N-[1-(2-phenylethyl)piperidin-4-yl]-N-phenylacetamide (4'-methyl acetyl fentanyl)
  • Structural Differences : Shares the piperidine-amide backbone but lacks heterocyclic components. Features a phenylethyl group linked to piperidine and an acetylated phenyl group.
  • Functional Implications: As a fentanyl analogue, this compound targets opioid receptors.

Pharmacological and Binding Profile

Property Target Compound Compound 1 (Thiadiazol Analogue) Compound 2 (Fentanyl Derivative)
Core Heterocycle Pyrazole + Tetrahydropyridazine 1,3,4-Thiadiazole Piperidine (no fused rings)
Polar Groups Carboxamide, Cyclopropyl Sulfone, Carboxamide Acetamide, Phenyl
Therapeutic Target Hypothesized: Enzymes/CNS receptors Undisclosed (likely proteases) μ-opioid receptor
Metabolic Stability Moderate (pyrazole susceptibility) High (thiadiazole resistance) Low (rapid CYP3A4 metabolism)

Research Findings and Limitations

  • Target Compound: No direct experimental data on binding affinity or efficacy are available in the provided evidence. Computational modeling (e.g., CCP4 suite for crystallography ) could predict interactions with kinase or protease targets due to its rigid heterocyclic core.
  • Thiadiazol Analogue : The sulfone group may enhance solubility but reduce CNS penetration compared to the target compound’s cyclopropyl-pyrazole system .
  • Fentanyl Analogues : Highlight the trade-off between structural simplicity and receptor specificity. The target compound’s complexity may confer selectivity but hinder pharmacokinetic optimization .

Notes

Data Gaps : Quantitative binding assays, solubility, and toxicity profiles for the target compound are absent in the provided sources.

Methodological Recommendations : Use CCP4 crystallography tools to resolve the target compound’s 3D structure and compare it with analogues.

Regulatory Context : Fentanyl derivatives (e.g., Compound 2) are controlled substances, whereas the target compound’s regulatory status remains undefined .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.